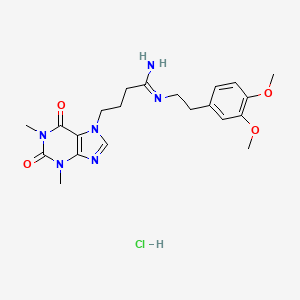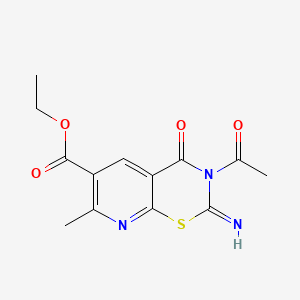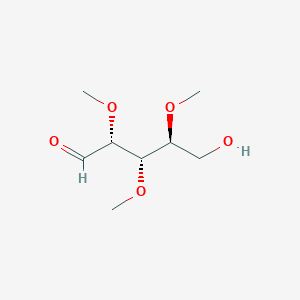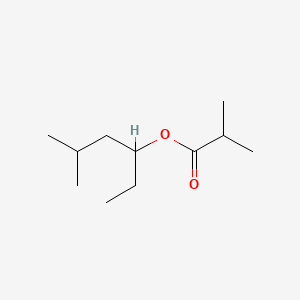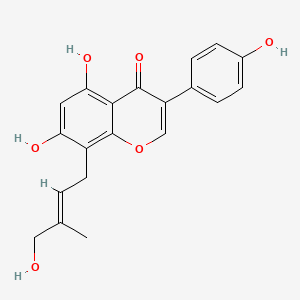
Gancaonin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gancaonin C involves the prenylation of the isoflavone skeleton. The process typically starts with the formation of the C6-C3-C6 skeleton from l-phenylalanine or l-tyrosine, which is then modified through various steps to introduce the prenyl group . Specific reaction conditions, such as temperature and solvents, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from Glycyrrhiza uralensis. The roots are harvested, dried, and subjected to solvent extraction to isolate the compound. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Gancaonin C undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can affect the carbonyl group in the isoflavone structure.
Substitution: Various substituents can be introduced to the aromatic rings of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Gancaonin C has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Wirkmechanismus
The mechanism of action of Gancaonin C involves its interaction with various molecular targets and pathways. It inhibits the production of nitric oxide and prostaglandin E2 in lipopolysaccharide-induced cells, thereby reducing inflammation. The compound also affects the expression of cyclooxygenase-2 and inducible nitric oxide synthase proteins . Additionally, this compound modulates the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gancaonin N: Another prenylated isoflavone from Glycyrrhiza uralensis with similar anti-inflammatory properties.
Licoricidin: A phenolic compound from licorice with potent antibacterial effects.
Isoangustone A: A prenylated flavonoid with anti-cancer and anti-inflammatory activities.
Uniqueness of Gancaonin C
This compound stands out due to its specific prenylation pattern and its potent estrogen-like activity, which is not as prominent in other similar compounds. Its ability to modulate multiple signaling pathways also adds to its uniqueness and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
124596-87-8 |
|---|---|
Molekularformel |
C20H18O6 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
5,7-dihydroxy-8-[(E)-4-hydroxy-3-methylbut-2-enyl]-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H18O6/c1-11(9-21)2-7-14-16(23)8-17(24)18-19(25)15(10-26-20(14)18)12-3-5-13(22)6-4-12/h2-6,8,10,21-24H,7,9H2,1H3/b11-2+ |
InChI-Schlüssel |
MEADLGUPYQNUNF-BIIKFXOESA-N |
Isomerische SMILES |
C/C(=C\CC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)O)/CO |
Kanonische SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)O)CO |
melting_point |
213 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



